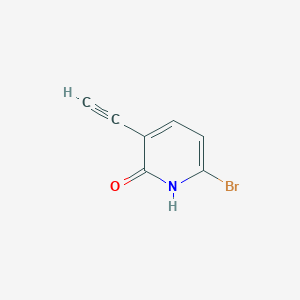

6-Bromo-3-ethynyl-2-hydroxypyridine

Beschreibung

6-Bromo-3-ethynyl-2-hydroxypyridine is a brominated pyridine derivative featuring a hydroxyl group at position 2 and an ethynyl group at position 3.

- Hydroxyl group (position 2): Increases polarity and hydrogen-bonding capacity, improving solubility in polar solvents compared to non-hydroxylated analogs.

- Ethynyl group (position 3): Provides a reactive site for further functionalization (e.g., click chemistry), similar to trimethylsilyl-protected ethynyl groups in related compounds .

This compound’s structure positions it as a versatile intermediate for pharmaceutical and materials science applications, though its synthesis and stability require careful handling due to the unprotected ethynyl group.

Eigenschaften

Molekularformel |

C7H4BrNO |

|---|---|

Molekulargewicht |

198.02 g/mol |

IUPAC-Name |

6-bromo-3-ethynyl-1H-pyridin-2-one |

InChI |

InChI=1S/C7H4BrNO/c1-2-5-3-4-6(8)9-7(5)10/h1,3-4H,(H,9,10) |

InChI-Schlüssel |

VCTYUBQYCYARBB-UHFFFAOYSA-N |

Kanonische SMILES |

C#CC1=CC=C(NC1=O)Br |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-ethynyl-2-hydroxypyridine can be achieved through several synthetic routes. One common method involves the bromination of 3-ethynyl-2-hydroxypyridine using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and may be carried out at low temperatures to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of 6-Bromo-3-ethynyl-2-hydroxypyridine may involve large-scale bromination processes using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound while minimizing the risk of side reactions and by-products.

Analyse Chemischer Reaktionen

Types of Reactions

6-Bromo-3-ethynyl-2-hydroxypyridine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Coupling Reactions: The ethynyl group can participate in coupling reactions such as the Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.

Major Products Formed

Substitution: Formation of derivatives with various functional groups replacing the bromine atom.

Oxidation: Formation of ketones or aldehydes from the hydroxyl group.

Coupling: Formation of biaryl or other coupled products through carbon-carbon bond formation.

Wissenschaftliche Forschungsanwendungen

6-Bromo-3-ethynyl-2-hydroxypyridine has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and in the development of new materials.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential as a pharmaceutical intermediate and in drug discovery.

Industry: Utilized in the synthesis of specialty chemicals and advanced materials.

Wirkmechanismus

The mechanism of action of 6-Bromo-3-ethynyl-2-hydroxypyridine involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in π-π interactions with aromatic systems, while the hydroxyl group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Research Findings and Data Tables

Table 2: Commercial Availability of Selected Brominated Pyridines

Biologische Aktivität

6-Bromo-3-ethynyl-2-hydroxypyridine is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including synthesis, mechanisms of action, and relevant research findings.

Molecular Characteristics:

| Property | Value |

|---|---|

| Molecular Formula | CHBrNO |

| Molecular Weight | 198.02 g/mol |

| IUPAC Name | 6-bromo-3-ethynyl-1H-pyridin-2-one |

| InChI | InChI=1S/C7H4BrNO/c1-2-5-3-4-6(8)9-7(5)10/h1,3-4H,(H,9,10) |

| Canonical SMILES | C#CC1=CC=C(NC1=O)Br |

The compound features a bromine atom at the 6th position, an ethynyl group at the 3rd position, and a hydroxyl group at the 2nd position of the pyridine ring, contributing to its distinctive reactivity and potential applications in various fields.

The biological activity of 6-Bromo-3-ethynyl-2-hydroxypyridine is primarily attributed to its ability to interact with various molecular targets. The ethynyl group allows for π-π interactions with aromatic systems, while the hydroxyl group can form hydrogen bonds with biological molecules. These interactions can modulate enzyme activity, receptor binding, and other protein functions, leading to diverse biological effects.

Antimicrobial Activity

Research has indicated that derivatives of pyridine compounds exhibit significant antibacterial properties. In a study evaluating various pyridine derivatives, compounds structurally related to 6-Bromo-3-ethynyl-2-hydroxypyridine demonstrated promising in vitro antibacterial activity against Gram-positive bacteria. Notably, specific derivatives were found to have similar efficacy to linezolid, a commonly used antibiotic .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have shown that modifications in the pyridine ring can significantly influence the biological activity of these compounds. For instance, the introduction of different substituents on the ring can enhance or diminish antibacterial properties. Compounds with fluorine substitutions often exhibited improved bioactivity due to altered electron density in the pyridine ring .

Case Studies

-

Antibacterial Evaluation:

A series of studies focused on derivatives of 6-Bromo-3-ethynyl-2-hydroxypyridine revealed that certain compounds exhibited strong antibacterial activity against multiple strains of Gram-positive bacteria. The compounds were evaluated based on their minimum inhibitory concentrations (MICs) and their ability to inhibit biofilm formation . -

Biofilm Inhibition:

The biofilm formation inhibitory activity was assessed for various derivatives. One compound demonstrated significant concentration-dependent inhibition of biofilm formation against Streptococcus pneumoniae, indicating its potential as an antimicrobial agent with dual action—bactericidal and antibiofilm properties .

Comparative Analysis with Similar Compounds

| Compound | Key Features | Biological Activity |

|---|---|---|

| 6-Bromo-2-hydroxypyridine | Lacks ethynyl group | Moderate antibacterial activity |

| 3-Ethynyl-2-hydroxypyridine | Lacks bromine atom | Reduced reactivity |

| 3-Bromo-2-hydroxypyridine | Similar structure without ethynyl | Lower potency compared to target |

The comparative analysis highlights the unique attributes of 6-Bromo-3-ethynyl-2-hydroxypyridine that contribute to its enhanced biological activity compared to similar compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.